molecular formula C22H18O2 B8007003 1,4-Bis(4-acetylphenyl)benzene

1,4-Bis(4-acetylphenyl)benzene

Cat. No.: B8007003
M. Wt: 314.4 g/mol
InChI Key: LSRWKYYPPBDFRR-UHFFFAOYSA-N
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Description

1,4-Bis(4-acetylphenyl)benzene is an organic compound with the chemical formula C({22})H({18})O(_{2}) It consists of a central benzene ring substituted with two 4-acetylphenyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-acetylphenyl)benzene can be synthesized through a variety of methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst and a base . The reaction conditions typically include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The choice of reagents and conditions can be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-acetylphenyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The acetyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The acetyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1,4-Bis(4-carboxyphenyl)benzene

    Reduction: 1,4-Bis(4-hydroxyphenyl)benzene

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

1,4-Bis(4-acetylphenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(4-acetylphenyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(phenylethynyl)benzene: Similar in structure but with ethynyl groups instead of acetyl groups.

    1,4-Bis(4-carboxyphenyl)benzene: Similar but with carboxyl groups instead of acetyl groups.

    1,4-Bis(4-hydroxyphenyl)benzene: Similar but with hydroxyl groups instead of acetyl groups.

Uniqueness

1,4-Bis(4-acetylphenyl)benzene is unique due to its acetyl functional groups, which provide specific reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

1-[4-[4-(4-acetylphenyl)phenyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-15(23)17-3-7-19(8-4-17)21-11-13-22(14-12-21)20-9-5-18(6-10-20)16(2)24/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRWKYYPPBDFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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